Cas no 52855-69-3 (ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride)
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride
- ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
- Z752370718
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- Inchi: 1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
- InChI Key: YSQFZJHHRLGAFV-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CC1=NC=CN1CC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 265
- Topological Polar Surface Area: 44.1
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B127235-25mg |
Ethyl 2-(1-Benzyl-1H-imidazol-2-yl)acetate Hydrochloride |
52855-69-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127235-50mg |
Ethyl 2-(1-Benzyl-1H-imidazol-2-yl)acetate Hydrochloride |
52855-69-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B127235-250mg |
Ethyl 2-(1-Benzyl-1H-imidazol-2-yl)acetate Hydrochloride |
52855-69-3 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-50226-0.05g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-50226-0.1g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-50226-0.25g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-50226-0.5g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-50226-1.0g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-50226-2.5g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-50226-5.0g |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride |
52855-69-3 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 |
ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride Related Literature
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Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride
Professional Introduction to Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate Hydrochloride (CAS No. 52855-69-3)
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride, a compound with the chemical identifier CAS No. 52855-69-3, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound belongs to the class of imidazole derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry.
The molecular structure of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride consists of an acetic acid ester moiety linked to a benzyl-substituted imidazole ring. This configuration imparts specific chemical and pharmacological characteristics that make it a valuable scaffold for drug development. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition and receptor binding.
In recent years, there has been a growing interest in the development of novel therapeutic agents based on imidazole chemistry. The benzyl group in this compound not only enhances its solubility but also contributes to its stability, making it an attractive candidate for further investigation. Current research indicates that derivatives of this nature may exhibit potent activity against a range of targets, including bacterial infections and inflammatory diseases.
One of the most compelling aspects of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is its potential as a lead compound for the development of new drugs. Studies have demonstrated that modifications to the imidazole ring can significantly alter the biological activity of these molecules. For instance, researchers have explored the use of this scaffold in the design of compounds that target bacterial enzymes involved in metabolic pathways critical for survival. These findings suggest that further optimization could yield highly effective antimicrobial agents.
The hydrochloride salt form of this compound enhances its pharmacokinetic properties, improving solubility and bioavailability. This is particularly important in drug formulation, where optimal solubility is often a key factor in determining the efficacy and safety of a therapeutic agent. The salt form also contributes to the stability of the molecule, which is crucial for both industrial production and clinical application.
Recent advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and interaction patterns of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride with biological targets. These simulations have helped to refine the structure-activity relationships (SAR) for this class of compounds, guiding the design of next-generation derivatives with enhanced therapeutic potential.
The synthesis of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of these processes, making it feasible to produce larger quantities for research and development purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule.
In conclusion, ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride (CAS No. 52855-69-3) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play a significant role in future drug development efforts.
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